

Protocol for the Dissolution of Utrelloxastat for Research Applications

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Compound of Interest

Compound Name: *Utrelloxastat*

Cat. No.: *B10831238*

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Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing **Utrelloxastat** in their experimental work.

Introduction

Utrelloxastat, also known as PTC857, is an inhibitor of 15-lipoxygenase (15-LO).[1][2] It is under investigation for its potential therapeutic effects in conditions associated with oxidative stress and inflammation, such as amyotrophic lateral sclerosis (ALS).[2][3][4][5] Proper dissolution of **Utrelloxastat** is a critical first step for accurate and reproducible results in in vitro and in vivo research settings. This protocol provides a detailed procedure for the dissolution of **Utrelloxastat**.

Utrelloxastat: Chemical and Physical Properties

A summary of the key chemical and physical properties of **Utrelloxastat** is presented in the table below.

Property	Value	Source
Synonyms	PTC857	[1] [2] [3] [5]
Molecular Formula	C18H28O2	[2] [6]
Molecular Weight	276.4 g/mol	[6]
CAS Number	1213269-96-5	[1] [2] [6]
Appearance	Solid	[7]

Solubility Data

Utreloxastat is a hydrophobic compound with low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Solvent	Concentration	Comments	Source
DMSO	50 mg/mL (180.89 mM)	Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.	[1]
DMSO	12.5 mg/mL (45.22 mM)	Ultrasonic and warming to 60°C may be required.	[5]

Experimental Protocol: Dissolution of Utreloxastat

This protocol outlines the steps for preparing a 10 mM stock solution of **Utreloxastat** in DMSO.

Materials:

- **Utreloxastat** powder
- Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

- Sterile conical microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath
- Water bath or heating block (optional, for warming)
- Calibrated micropipettes and sterile tips

Workflow for Dissolving **Utreloxastat**:

Caption: A step-by-step workflow for the dissolution of **Utreloxastat** powder.

Procedure:

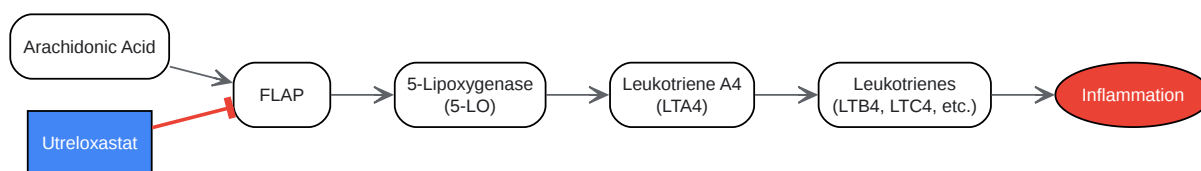
- Preparation:
 - Allow the **Utreloxastat** powder to equilibrate to room temperature before opening the vial to prevent condensation.
 - Weigh the desired amount of **Utreloxastat** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.764 mg of **Utreloxastat** (Molecular Weight = 276.4 g/mol).
- Dissolution:
 - Add the calculated volume of DMSO to the microcentrifuge tube containing the **Utreloxastat** powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.764 mg of **Utreloxastat**.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[5]

- If necessary, gentle warming in a water bath or heating block to 37°C or up to 60°C can be applied to aid dissolution.[1][5] Avoid excessive heat to prevent degradation of the compound.
- Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
- Storage of Stock Solution:
 - Once completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

Mechanism of Action and Signaling Pathway

Utreloxastat is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for the production of leukotrienes.[8][9][10][11] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[11][12] By inhibiting FLAP, **Utreloxastat** blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.[8][9]

Signaling Pathway of **Utreloxastat** Action:



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Caption: **Utreloxastat** inhibits the 5-lipoxygenase-activating protein (FLAP).

Safety Precautions

- **Utreloxastat** is for research use only and not for human or veterinary use.

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
- Handle **Utreloxastat** in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This protocol is a guideline. Researchers should optimize the procedure based on their specific experimental requirements and the purity of the **Utreloxastat** used.

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